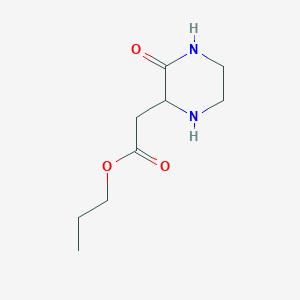
Propyl 2-(3-oxopiperazin-2-yl)acetate
説明
“Propyl 2-(3-oxopiperazin-2-yl)acetate” is a chemical compound . It is used in scientific research.
Molecular Structure Analysis
The molecular structure of “Propyl 2-(3-oxopiperazin-2-yl)acetate” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “Propyl 2-(3-oxopiperazin-2-yl)acetate” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “Propyl 2-(3-oxopiperazin-2-yl)acetate” are not explicitly provided in the available resources .科学的研究の応用
Thrombosis Treatment
A 2-oxopiperazine derivative showed potent inhibitory effects on platelet aggregation, suggesting potential use in treating thrombotic diseases. This compound was considered for clinical trials (Kitamura et al., 2001).
Synthesis of Novel Heterocyclic Systems
Interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides in specific conditions leads to the formation of new heterocyclic systems, highlighting the compound's role in diverse chemical syntheses (Svetlana et al., 2015).
Cyclization Reactions
Cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl 2-(3-oxopiperazin-2-yl)acetate leads to various derivatives, demonstrating the compound's utility in synthesizing diverse chemical structures (Shikhaliev et al., 2008).
Efficient Synthesis of Δ5-2-oxopiperazines
A highly efficient synthesis process for Δ5-2-oxopiperazines was established, showcasing the compound's utility in synthetic chemistry (Cheng et al., 2002).
Development of Non-Peptide Fibrinogen Receptor Antagonists
The compound has been used as a scaffold for developing non-peptide glycoprotein IIb-IIIa antagonists, indicating its potential in creating new therapeutic agents (Sugihara et al., 1998).
Bradykinin B1 Receptor Antagonists
The compound is utilized in the discovery of potent oxopiperazine-based B1 receptor antagonists, highlighting its role in developing treatments for pain and inflammation (Chen et al., 2011).
Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates
The compound is instrumental in the facile synthesis of diverse 5-oxopiperazine-2-carboxylates, which act as dipeptide mimics (Limbach et al., 2009).
Safety And Hazards
The safety data sheet for a related compound, Ethyl 2-(3-oxo-2-piperazinyl)acetate, indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fumes/gas/mist/vapours/spray and to use protective clothing. If swallowed or in contact with skin or eyes, immediate medical attention is required .
特性
IUPAC Name |
propyl 2-(3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-5-14-8(12)6-7-9(13)11-4-3-10-7/h7,10H,2-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNSEXYFBJTZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406446 | |
| Record name | Propyl 2-(3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-(3-oxopiperazin-2-yl)acetate | |
CAS RN |
90770-36-8 | |
| Record name | Propyl 2-(3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



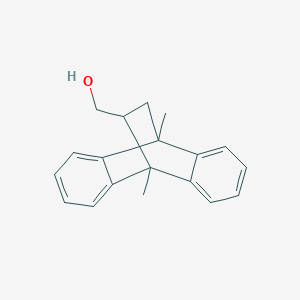
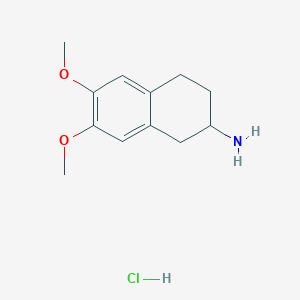

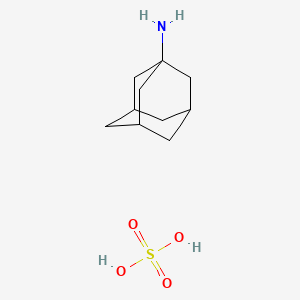
![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)
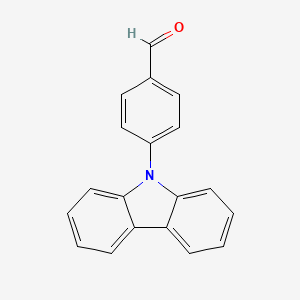

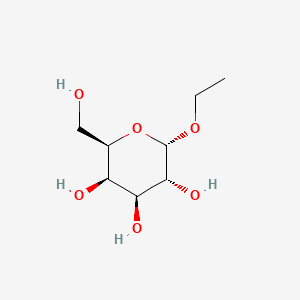

![1-[6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-9H-purin-2-yl]-1H-pyrazole-4-carboxylic acid amide](/img/structure/B1365990.png)
![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1365991.png)
![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)
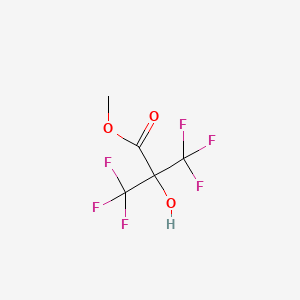
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)